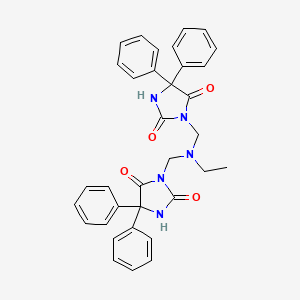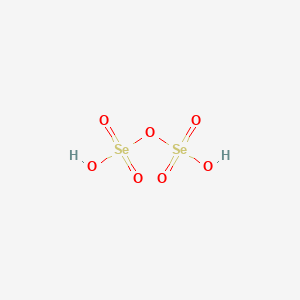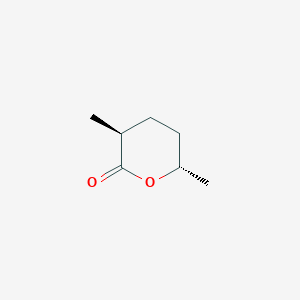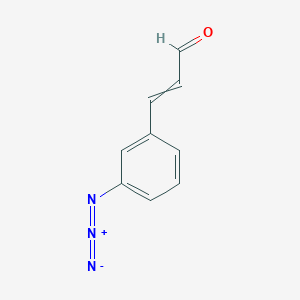
3-(3-Azidophenyl)prop-2-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Azidophenyl)prop-2-enal is an organic compound characterized by the presence of an azido group attached to a phenyl ring, which is further connected to a prop-2-enal moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction where a halogenated phenylprop-2-enal reacts with sodium azide under suitable conditions to form the desired azido compound .
Industrial Production Methods
Industrial production methods for 3-(3-Azidophenyl)prop-2-enal are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Azidophenyl)prop-2-enal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The azido group can be reduced to an amine, and the aldehyde group can be reduced to an alcohol.
Substitution: The azido group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Sodium azide is commonly used for introducing the azido group.
Major Products
Oxidation: 3-(3-Azidophenyl)propanoic acid.
Reduction: 3-(3-Aminophenyl)prop-2-enal or 3-(3-Azidophenyl)propan-1-ol.
Substitution: Various azido derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
3-(3-Azidophenyl)prop-2-enal has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: May be used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(3-Azidophenyl)prop-2-enal involves the reactivity of the azido group, which can participate in click chemistry reactions, forming stable triazole rings upon reaction with alkynes. This reactivity makes it useful in bioconjugation and labeling applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Phenylprop-2-enal: Lacks the azido group, making it less reactive in click chemistry.
3-(4-Azidophenyl)prop-2-enal: Similar structure but with the azido group in a different position, which can affect its reactivity and applications.
Propriétés
Numéro CAS |
22736-80-7 |
|---|---|
Formule moléculaire |
C9H7N3O |
Poids moléculaire |
173.17 g/mol |
Nom IUPAC |
3-(3-azidophenyl)prop-2-enal |
InChI |
InChI=1S/C9H7N3O/c10-12-11-9-5-1-3-8(7-9)4-2-6-13/h1-7H |
Clé InChI |
RTOCCFBIJGUKTJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)N=[N+]=[N-])C=CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


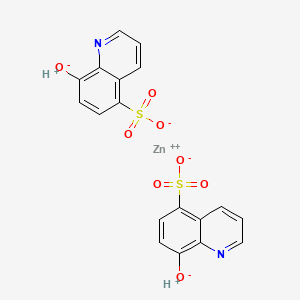
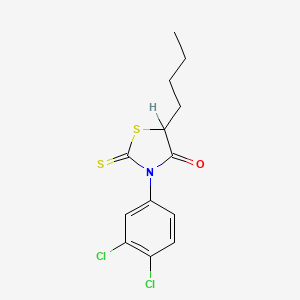
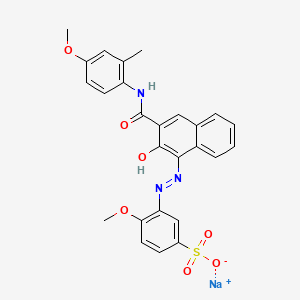



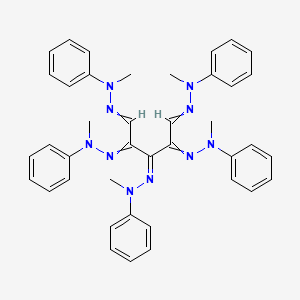

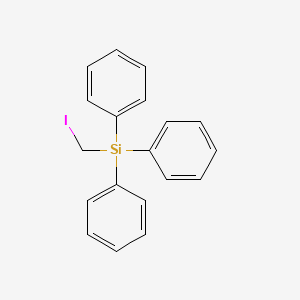
![4-Silaspiro[3.5]nonane](/img/structure/B14706418.png)
